2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSSFQXQAOREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371664 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-61-9 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions
Optimization Insights
-
Excess chlorine (2.2–3.0 equivalents) ensures complete di-substitution.
-
Lower temperatures (<80°C) minimize side reactions like over-chlorination.
-
Iodine catalysis enhances regioselectivity by polarizing Cl₂.
Example Protocol :
-
Dissolve 4-(trifluoromethyl)benzonitrile (10 g) in acetic acid.
-
Add FeCl₃ (0.5 mol%) and Cl₂ gas (2.5 eq) at 60°C for 12 h.
-
Quench with NaHSO₃, extract with DCM, and purify via distillation.
-
Isolate product (73% yield, >98% purity by GC).
Palladium-Catalyzed Cyanation of Halogenated Intermediates
This two-step approach involves halogenation followed by cyanation. A key advantage is the ability to use cost-effective starting materials like 1,3,5-trichloro-2-(trifluoromethyl)benzene.
Step 1: Halogenation
Step 2: Cyanation
-
Catalyst : Pd(OAc)₂ with Xantphos ligand.
-
Cyanide Source : K₄[Fe(CN)₆] (non-toxic alternative to Zn(CN)₂).
-
Solvent : NMP or DMF.
-
Temperature : 160–180°C.
Key Data from Patent CN109320433B :
| Ligand | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Xantphos | 170 | 12 | 89 |
| 1,1'-Bis(diphenylphosphino)ferrocene | 170 | 18 | 25 |
| Triphenylphosphine | 170 | 18 | 0 |
Xantphos significantly outperforms other ligands due to its bulky structure, which stabilizes the Pd center and prevents aggregation.
Sandmeyer Reaction for Diazonium Salt Intermediate
A less common but versatile method employs diazotization followed by chlorination. This route is suitable for introducing chlorine atoms ortho to directing groups.
Protocol:
-
Diazotization : Treat 4-amino-2,6-dichloro-(trifluoromethyl)benzene with NaNO₂/HCl at 0–5°C.
-
Chlorination : Add CuCl to the diazonium salt solution at 50°C.
-
Cyanation : React intermediate with CuCN in DMF at 120°C.
-
Yield : 50–60% (over two steps).
Challenges
-
Diazonium salts are thermally unstable, requiring strict temperature control.
-
Competing side reactions (e.g., Schiemann reaction) reduce efficiency.
One-Pot Halogenation-Cyanation
Recent advances enable concurrent halogenation and cyanation using multifunctional catalysts. This method reduces purification steps and improves atom economy.
Reaction Design:
-
Substrate : 2,6-Dichloro-4-(trifluoromethyl)aniline.
-
Cyanation Reagent : CuCN with KI as a promoter.
-
Solvent : DMSO at 150°C.
-
Yield : 65–70%.
Mechanistic Insight :
KI generates I⁻, which facilitates the substitution of -NH₂ with -CN via a radical intermediate.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Direct Chlorination | 4-(Trifluoromethyl)benzonitrile | 73 | 98 | High |
| Pd-Catalyzed Cyanation | 1,3,5-Trichloro-2-CF₃-benzene | 89 | 99 | Moderate |
| Sandmeyer Reaction | 4-Amino-2,6-dichloro-CF₃-benzene | 55 | 95 | Low |
| One-Pot Synthesis | 2,6-Dichloro-4-CF₃-aniline | 68 | 97 | Moderate |
The Pd-catalyzed method offers the best balance of yield and purity but requires expensive ligands. Direct chlorination is simpler but less efficient.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms at positions 2 and 6 undergo substitution under varying conditions:
Key Reaction Pathways:
-
Ammoniation : At 173°C under 12.0 MPa pressure, chlorine is replaced by amino groups using aqueous ammonia. Yield optimization requires precise control of ammonia feed ratios to minimize byproducts .
-
Alkoxy Substitution : Reactions with alkoxides (e.g., sodium methoxide) in polar aprotic solvents like DMSO at 80–120°C produce 2,6-dialkoxy derivatives.
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition : Forms 1,4-disubstituted triazoles with terminal alkynes at 25°C in <16 hr, achieving >90% regioselectivity .
Table 1: Substitution Reaction Conditions and Outcomes
*Theoretical yield extrapolated from analogous systems.
†Reaction inferred from structurally similar systems in.
Nitrile Group Transformations
The cyano group participates in hydrolysis and reduction reactions:
Hydrolysis Pathways:
-
Acidic Conditions : Concentrated HCl at reflux converts the nitrile to a carboxylic acid, though the trifluoromethyl group remains intact .
-
Basic Conditions : NaOH/H₂O₂ at 60°C yields the corresponding amide intermediate before full hydrolysis to the acid .
Reduction Pathways:
-
Catalytic Hydrogenation : Pd/C in ethanol under H₂ (3 atm) reduces the nitrile to a primary amine at 50°C .
-
LiAlH₄ : Forms a benzylamine derivative but risks over-reduction of chlorine substituents.
Transition Metal-Mediated C–CN Bond Activation
The nitrile group undergoes selective activation with nickel catalysts:
Ni-Catalyzed Reactions:
-
C–CN Oxidative Addition : Using [Ni(dippe)], the nitrile bond cleaves to form aryl-nickel-cyanide complexes. Reaction rates depend on fluorine substitution patterns .
-
Ligand Effects : Bulky phosphine ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhance turnover frequencies by stabilizing intermediates .
Table 2: C–CN Activation Thermodynamics (DFT Calculations)
| Substrate | ΔG‡ (kcal/mol) | Product Stability (kcal/mol) |
|---|---|---|
| 2,6-Difluorobenzonitrile | 18.2 | -4.3 |
| 4-Fluorobenzonitrile | 22.7 | +0.9 |
| Non-fluorinated analog | 25.1 | +3.8 |
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the ring, but directed ortho-metalation enables functionalization:
-
Pd-Catalyzed C–H Chlorination : Using N-chlorosuccinimide (NCS) and Pd(OAc)₂ at 80°C, additional chlorine substituents are introduced at the meta position relative to the nitrile group .
Stability Under Oxidative/Reductive Conditions
-
Oxidation Resistance : The trifluoromethyl group and nitrile remain stable under mild KMnO₄ conditions (pH 7, 25°C) .
-
Reductive Dechlorination : Zn/HOAc selectively removes one chlorine at 70°C, favoring the 2-position due to steric effects .
This compound’s reactivity profile makes it valuable in agrochemical and pharmaceutical synthesis, particularly for constructing trifluoromethylated heterocycles . Future research directions include developing enantioselective C–CN activation protocols and exploring photoredox-mediated functionalization.
Scientific Research Applications
Pharmaceutical Applications
DCB is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that DCB can serve as a precursor in the synthesis of antiviral agents. For instance, derivatives of DCB have been explored for their efficacy against viral infections, showcasing improved activity due to the trifluoromethyl substitution .
Agrochemical Applications
DCB plays a crucial role in the development of herbicides and pesticides. Its chemical structure allows for the formation of active ingredients that are effective against a range of agricultural pests.
Example: Isoxaflutole Synthesis
One notable application is in the synthesis of isoxaflutole, a herbicide used to control weeds in crops. DCB acts as an intermediate in the synthetic pathway, contributing to the herbicide's efficacy and selectivity .
Synthetic Intermediate
As a synthetic intermediate, DCB is employed in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to participate in such reactions makes it valuable in producing complex organic molecules.
Reaction Pathways
DCB can undergo reactions with nucleophiles to form new compounds. For instance, when reacted with potassium ferrocyanide under specific conditions, it yields various nitriles and amines that are useful in further synthetic applications .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | KCN, Pd catalyst | >90% |
| Coupling Reaction | Various conditions | Variable |
Material Science
In material science, DCB is investigated for its potential use in developing advanced materials due to its unique electronic properties imparted by the trifluoromethyl group.
Research Insights
Studies indicate that compounds containing DCB can exhibit enhanced thermal stability and electrical conductivity, making them candidates for applications in electronic devices and sensors .
Toxicology and Safety Considerations
While DCB has numerous applications, it is essential to consider its toxicity profile. It is classified as toxic if swallowed or upon skin contact . Proper handling and safety measures are crucial when working with this compound.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)
- Structural Differences: Fipronil shares the 2,6-dichloro-4-(trifluoromethyl)phenyl group but incorporates a pyrazole ring with sulfinyl and cyano substituents .
- Applications : A broad-spectrum insecticide with low application rates (e.g., LC50 in rats: 0.36 mg/L via inhalation) .
- Key Contrast : The pyrazole-sulfinyl moiety in fipronil enhances insecticidal activity by targeting GABA receptors, whereas the benzonitrile derivative lacks this bioactivity but serves as a synthetic precursor .
MPY (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile)
- Structural Differences: Retains the phenyl group but adds a pyrazole-3-carbonitrile with an amino group .
- Properties : NMR data (1H: δ 4.0, 6.5, 7.3; 13C: δ 94–147) and ES-MS (m/z 320.99 [M+H]+) highlight hydrogen bonding and stability .
- Applications: Potential agrochemical intermediate, leveraging the amino group for further functionalization.
C.I. Pigment Orange 44 (2,6-Dichloro-4-(trifluoromethyl)benzenecarbothioamide)
- Structural Differences : Replaces the nitrile group with a thioamide (-C(S)NH2) .
- Applications : Used as a pigment due to extended conjugation from the thioamide group, which enhances light absorption .
- Key Contrast : The thioamide group shifts utility from reactive intermediates (nitrile) to colorants, demonstrating how functional groups dictate application.
2,6-Difluoro-4-hydroxybenzonitrile (CAS 123843-57-2)
2,6-Dichloro-4-trifluoromethyl-benzaldehyde (CAS 118754-52-2)
- Structural Differences : Replaces nitrile with an aldehyde (-CHO) .
- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic reactivity.
- Applications : Used in synthesizing Schiff bases or heterocycles, highlighting divergent synthetic pathways.
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)benzonitrile (CAS Number: 157021-61-9) is a compound of significant interest in both chemical and biological research due to its unique structural features and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄Cl₂F₃N, with a molecular weight of 240.01 g/mol. The presence of the trifluoromethyl group (-CF₃) and chlorine atoms enhances its reactivity and biological profile. These functional groups contribute to the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological systems.
Biochemical Interactions
Research indicates that this compound interacts with various biomolecules, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process. This inhibition can lead to altered metabolic activities within cells.
Cellular Effects
The compound affects cellular processes by modulating signaling pathways and gene expression. Studies have demonstrated that it can disrupt normal cell signaling, leading to changes in gene expression profiles that may influence cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Several studies have investigated the potential antimicrobial and anticancer activities of this compound:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Activity : Preliminary research has also highlighted its potential as an anticancer agent. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties .
Case Studies
- Synthesis of Anticancer Agents : A study by Wu et al. explored the synthesis of novel compounds derived from this compound that exhibited significant anticancer activity against various tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic ring enhanced cytotoxicity .
- Environmental Impact : Another investigation assessed the environmental persistence of this compound when used in agricultural applications. The study concluded that while effective as a pesticide intermediate, its environmental fate requires careful management due to potential bioaccumulation in non-target organisms .
Summary of Biological Activity
Q & A
Q. What are the key synthetic pathways for 2,6-Dichloro-4-(trifluoromethyl)benzonitrile, and how are yields optimized?
The compound is typically synthesized via halogenation and functional group substitution. For example, in chlorination reactions, optimal conditions include using tetramethylammonium chloride and triethylamine in a 1:2 molar ratio relative to the precursor, achieving yields up to 80.8% . Hydrolysis steps may employ mixed sulfuric/nitric acid solvents (4:1 v/v) to enhance efficiency (92.7% yield). Researchers should monitor reaction temperatures and catalyst loading (e.g., 10% Pd/C at 6 wt% substrate ratio) to minimize byproducts .
Q. What spectroscopic methods are recommended for characterizing this compound?
Q. How should researchers handle safety and toxicity concerns?
The compound is classified as toxic (R23/24/25) and requires handling in fume hoods with PPE (gloves, goggles). Storage at 0–6°C in airtight containers is advised to prevent degradation. Safety protocols include neutralization of waste with dilute sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this benzonitrile derivative?
Density Functional Theory (DFT) simulations can model electron-deficient aromatic systems to predict sites for nucleophilic/electrophilic attack. For instance, the nitrile group’s electron-withdrawing effect directs substitutions to the para position relative to the trifluoromethyl group. Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be simulated using COSMO-RS models .
Q. What strategies resolve contradictions in reported catalytic hydrogenation efficiencies?
Discrepancies in hydrogenolysis yields (e.g., 90.4% in one study vs. lower elsewhere) may arise from catalyst poisoning or impurity profiles. Researchers should:
Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in derivatization?
The bulky -CF group sterically blocks ortho positions, favoring meta-substitution in electrophilic reactions. Kinetic studies using competitive substrates (e.g., 2,6-dichloro vs. 2,4-dichloro analogs) reveal rate differences >30% in Suzuki-Miyaura couplings. X-ray crystallography of intermediates can validate steric/electronic effects .
Methodological Considerations
Q. What are the best practices for synthesizing fluorinated analogs of this compound?
Fluorination via Balz-Schiemann reaction (using HNO/HF) or halogen exchange (e.g., KF/CuI in DMF) requires anhydrous conditions. Monitor reaction progress via NMR to avoid over-fluorination. For nitro-to-cyano conversions, employ Rosenmund reduction with poisoned catalysts .
Q. How can researchers mitigate hydrolysis of the nitrile group under acidic conditions?
Use aprotic solvents (e.g., dichloromethane) and lower reaction temperatures (<40°C). Additives like molecular sieves can sequester water. Alternatively, protect the nitrile as a thioamide (via PS) and regenerate it post-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
